molecular formula C9H19Br B13179543 1-Bromo-2,6-dimethylheptane CAS No. 51979-43-2

1-Bromo-2,6-dimethylheptane

Cat. No.: B13179543
CAS No.: 51979-43-2
M. Wt: 207.15 g/mol
InChI Key: PELJZECKXOURIR-UHFFFAOYSA-N
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Description

1-Bromo-2,6-dimethylheptane is an organic compound belonging to the class of alkyl halides It is characterized by a heptane backbone with bromine and two methyl groups attached at the first and sixth carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,6-dimethylheptane can be synthesized through several methods. One common approach involves the bromination of 2,6-dimethylheptane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals that subsequently react with the alkane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,6-dimethylheptane undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions (E1 and E2): The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like potassium tert-butoxide (t-BuOK).

    Oxidation and Reduction: Although less common, the compound can be oxidized to form alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) with reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN).

    Elimination Reactions: Conducted in the presence of strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) at elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Major products are alkenes, such as 2,6-dimethylhept-1-ene.

Scientific Research Applications

1-Bromo-2,6-dimethylheptane finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,6-dimethylheptane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. In biological systems, the compound may interact with enzymes that catalyze halogenation or dehalogenation reactions, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,6-dimethylhexane: Similar structure but with one less carbon atom.

    1-Bromo-2,6-dimethyloctane: Similar structure but with one additional carbon atom.

    1-Chloro-2,6-dimethylheptane: Similar structure but with chlorine instead of bromine.

Uniqueness

1-Bromo-2,6-dimethylheptane is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of two methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs.

Properties

CAS No.

51979-43-2

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

1-bromo-2,6-dimethylheptane

InChI

InChI=1S/C9H19Br/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-7H2,1-3H3

InChI Key

PELJZECKXOURIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CBr

Origin of Product

United States

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